molecular formula C21H25ClN2O2S2 B6055634 2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE

2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE

Cat. No.: B6055634
M. Wt: 437.0 g/mol
InChI Key: HDYGKCPMYCSUJY-UHFFFAOYSA-N
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Description

2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that features a thiophene ring, a benzamide group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperidine moiety, and the final coupling with the benzamide group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce piperidine alcohols.

Scientific Research Applications

2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2S2/c1-4-15-13(2)28-20(18(15)21(26)24-10-6-5-7-11-24)23-19(25)16-12-14(27-3)8-9-17(16)22/h8-9,12H,4-7,10-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYGKCPMYCSUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)C3=C(C=CC(=C3)SC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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